Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate
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Overview
Description
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate: is an organic compound with the molecular formula C14H19NO4. It is a derivative of amino acids and is often used in organic synthesis due to its protective properties. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) group, and an aminooxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate typically involves the reaction of benzyl chloroformate with tert-butoxycarbonyl aminooxyacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is widely used as a protecting group for amines in peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it ideal for stepwise synthesis of peptides.
Biology: In biological research, the compound is used to protect amino groups in biomolecules, allowing for selective modification of other functional groups without affecting the protected amine.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs. The Boc group helps in the selective protection and deprotection of functional groups during drug synthesis.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate primarily involves the protection of amino groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, regenerating the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide and pharmaceutical synthesis.
Comparison with Similar Compounds
Benzyl chloroformate: Used as a protecting group for amines and alcohols.
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)propionate: Similar structure but with a propionate moiety instead of acetate.
Uniqueness: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is unique due to its specific combination of a benzyl group, Boc group, and aminooxyacetate moiety. This combination provides a balance of stability and reactivity, making it highly useful in selective protection and deprotection strategies in organic synthesis. The presence of the Boc group allows for easy removal under acidic conditions, while the benzyl group provides additional stability and versatility in synthetic applications.
Biological Activity
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is an organic compound that has garnered interest due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyl group, an acetate moiety, and a Boc-protected amino group. The presence of these functional groups suggests that the compound may exhibit interactions with various biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The Boc group can enhance the stability and reactivity of the amino group, potentially allowing it to interact with enzymes involved in metabolic pathways.
- Receptor Interaction : The benzyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Hydrogen Bonding : The amino and ester functionalities can participate in hydrogen bonding, which is critical for molecular recognition processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anticancer Activity : Related compounds have been identified as inhibitors of specific cancer-related enzymes, indicating a possible role in cancer therapy.
- Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties, which can be beneficial in managing inflammatory diseases.
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Study : A series of benzyl derivatives were evaluated for their antibacterial activity against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents against resistant strains .
- Anticancer Research : A study investigated the effects of related compounds on HSET (KIFC1), a mitotic kinesin crucial for cancer cell survival. The compounds induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death . This suggests that this compound could be explored further for anticancer applications.
- Anti-inflammatory Activity : Research into amino acid ionic liquids derived from similar structures revealed their ability to modulate inflammatory responses in vitro, indicating a promising avenue for developing anti-inflammatory drugs .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-19-10-12(16)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
UPJHVLKETFPVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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